molecular formula C6H7BN2OS B12800628 4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol CAS No. 58157-78-1

4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol

Cat. No.: B12800628
CAS No.: 58157-78-1
M. Wt: 166.01 g/mol
InChI Key: FWNVLTMEXBJHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is a heterocyclic compound that contains sulfur, nitrogen, and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the diazaborinin moiety: This step may involve the reaction of the thieno compound with boron and nitrogen-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of boron could facilitate unique interactions with biomolecules, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds containing a thieno ring fused with a pyridine ring.

    Boron-containing heterocycles: Compounds with boron atoms within a heterocyclic structure.

Uniqueness

4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is unique due to the combination of sulfur, nitrogen, and boron within its structure, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

58157-78-1

Molecular Formula

C6H7BN2OS

Molecular Weight

166.01 g/mol

IUPAC Name

1-hydroxy-4-methyl-2H-thieno[2,3-d]diazaborinine

InChI

InChI=1S/C6H7BN2OS/c1-4-5-2-3-11-6(5)7(10)9-8-4/h2-3,9-10H,1H3

InChI Key

FWNVLTMEXBJHNS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CS2)C(=NN1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.